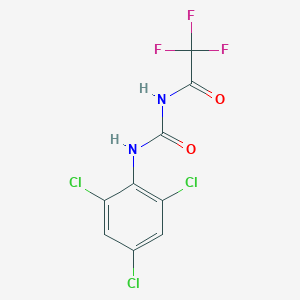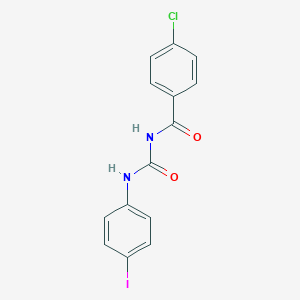![molecular formula C20H18ClN5O B284430 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284430.png)
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to its biological activities.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various cellular targets. It has been shown to inhibit the activity of DNA topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription. This compound also inhibits the activity of tubulin, a protein involved in cell division, and induces cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Studies have demonstrated that this compound has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound also has anti-inflammatory and antioxidant properties and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potent cytotoxic effects on cancer cells, its ability to induce cell cycle arrest, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One of the significant areas of research is its use as an anti-cancer agent, and further studies are needed to determine its safety and efficacy in clinical trials. Other potential applications of this compound include its use as an anti-inflammatory and antioxidant agent and its potential use in the treatment of neurodegenerative diseases.
Conclusion
This compound is a chemical compound that has shown promising results in various studies related to its biological activities. Its potential applications in cancer treatment, anti-inflammatory and antioxidant activity, and neurodegenerative diseases make it an exciting area of research. However, further studies are needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-chlorobenzaldehyde, 2-methyl aniline, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product.
Scientific Research Applications
Several studies have been conducted to investigate the potential applications of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in various fields of science. One of the significant areas of research is its use as an anti-cancer agent. Studies have shown that this compound has potent cytotoxic effects on cancer cells and can induce apoptosis in cancer cells.
Properties
Molecular Formula |
C20H18ClN5O |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O/c1-12-5-3-4-6-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-9-15(21)10-8-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
URDAEZOLEWVBBG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC=C(C=C4)Cl)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)


![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)




![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)
